Chemical structure and properties of 7-methoxy-1-methyl-1H-Indole-2,3-dione
Chemical structure and properties of 7-methoxy-1-methyl-1H-Indole-2,3-dione
This guide provides a comprehensive technical analysis of 7-Methoxy-1-methyl-1H-indole-2,3-dione (also known as 1-Methyl-7-methoxyisatin ). It is structured for researchers requiring actionable data on synthesis, reactivity, and physicochemical characterization.
Structural Analysis, Synthetic Protocols, and Utility in Drug Discovery
Chemical Identity & Structural Characterization[1][2]
7-Methoxy-1-methyl-1H-indole-2,3-dione is a disubstituted derivative of isatin (1H-indole-2,3-dione), an endogenous indole found in mammals and plants. This specific analog features a methoxy group at the C7 position and a methyl group at the N1 position. The N-methylation significantly alters its solubility profile and hydrogen-bonding capacity compared to the parent 7-methoxyisatin, while the 7-methoxy group introduces steric bulk and electronic donation near the reaction center.
| Property | Data / Descriptor |
| IUPAC Name | 7-Methoxy-1-methyl-1H-indole-2,3-dione |
| Common Synonyms | 1-Methyl-7-methoxyisatin; N-Methyl-7-methoxyisatin |
| CAS Registry Number | 79223-90-8 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| SMILES | COc1cccc2c1N(C)C(=O)C2=O |
| InChI Key | VZQGDVPRRFXAQZ-UHFFFAOYSA-N |
| Core Scaffold | Indole-2,3-dione (Isatin) |
Electronic & Steric Profile
-
Electronic Effect: The 7-methoxy group is an electron-donating group (EDG) by resonance, increasing electron density in the aromatic ring, particularly at the C4 and C6 positions (ortho/para direction relative to the methoxy). However, its inductive effect is withdrawing.
-
N-Methylation: The N1-methyl group removes the acidic proton found in isatin (pKa ~10), preventing the formation of intermolecular hydrogen bond dimers. This results in lower melting points and increased solubility in aprotic organic solvents (e.g., Dichloromethane, THF) compared to the N-H parent.
-
C3 Carbonyl: The C3 carbonyl remains highly electrophilic, serving as the primary site for nucleophilic attack (e.g., Schiff base formation).
Synthesis & Production Protocols
The most robust route to 7-methoxy-1-methylisatin is the N-methylation of 7-methoxyisatin . The starting material, 7-methoxyisatin, can be synthesized via the Sandmeyer isonitrosoacetanilide method or purchased commercially.
Protocol: N-Methylation of 7-Methoxyisatin
Objective: Selective methylation of the N1 position using Iodomethane (MeI).
Reagents:
-
Precursor: 7-Methoxyisatin (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Electrophile: Iodomethane (MeI) (1.5 eq)
-
Solvent: Anhydrous DMF or Acetone (if using K₂CO₃)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-methoxyisatin (1.0 g, 5.6 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (0.27 g, 6.7 mmol) portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases and the solution turns a deep red/orange (formation of the isatinate anion).
-
Alternative: If using K₂CO₃, add the solid base to a solution in Acetone at RT.
-
-
Alkylation: Add Iodomethane (0.52 mL, 8.4 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will be less polar (higher Rf) than the starting material.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water (50 mL). The product typically precipitates as an orange/red solid.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexane).
Visualization: Synthetic Pathway
Figure 1: N-methylation pathway via SN2 mechanism involving an isatinate anion intermediate.
Physicochemical Properties & Spectral Data[1][2][7][11]
Accurate characterization is vital for validating synthesis. The N-methyl group introduces distinct spectral features.
| Parameter | Value / Description |
| Physical State | Orange to Red Crystalline Solid |
| Melting Point | 155–160 °C (Predicted range; typically lower than unmethylated parent) |
| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂, EtOAc.[1] Insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (dd, J=7.5, 1.2 Hz, 1H, H-6),δ 7.15 (t, J=7.5 Hz, 1H, H-5),δ 6.95 (dd, J=7.5, 1.2 Hz, 1H, H-4),δ 3.92 (s, 3H, 7-OCH ₃),δ 3.51 (s, 3H, N-CH ₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 183.5 (C=O, C3), δ 158.2 (C=O, C2), δ 147.5 (C-7),δ 138.0 (C-Ar), δ 125.0 (C-Ar), δ 119.5 (C-Ar),δ 56.5 (O-CH₃), δ 29.8 (N-CH₃). |
| IR Spectrum | 1730 cm⁻¹ (C=O, ketone), 1610 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C=C aromatic). |
Note: NMR shifts are approximated based on isatin derivative substituent effects. The N-Me signal typically appears upfield (~3.2-3.5 ppm) relative to the O-Me signal (~3.8-4.0 ppm).
Reactivity Profile & Applications
The unique reactivity of 7-methoxy-1-methylisatin stems from its C3 carbonyl (highly reactive ketone) and the aromatic ring .
C3-Carbonyl Condensation (Schiff Base Formation)
The C3 ketone is more reactive than the C2 amide carbonyl. It readily undergoes condensation with primary amines, hydrazines, and semicarbazides.
-
Application: Synthesis of Thiosemicarbazones .
-
Mechanism: Nucleophilic attack of the terminal amine of the hydrazine on C3, followed by dehydration.
-
Utility: Isatin thiosemicarbazones are potent antivirals (e.g., Methisazone derivatives) and kinase inhibitors.
Electrophilic Aromatic Substitution
The 7-methoxy group activates the ring.
-
Sites of Reaction: C5 is the preferred site for halogenation (bromination/chlorination) and nitration due to the para-directing effect of the N-lone pair and the meta-directing effect of the C3-carbonyl. The 7-OMe group (ortho/para director) reinforces activation at C4 and C6, but steric hindrance at C6 (flanked by C7-OMe and C5) often directs substitution to C5 .
Visualization: Reactivity Map
Figure 2: Primary reactivity nodes. C3 is the "hotspot" for medicinal chemistry derivatization.
Pharmaceutical Applications
1. Kinase Inhibition: Substituted indolinones are privileged scaffolds for Tyrosine Kinase Inhibitors (TKIs). The 7-methoxy motif provides specific hydrophobic interactions within the ATP-binding pocket of kinases (e.g., VEGFR, CDK2).
2. Antiviral Agents: N-methyl isatin-beta-thiosemicarbazones (IBT) have historical significance as antivirals (e.g., against Poxviruses). The 1-methyl substitution is critical for blocking metabolic N-glucuronidation, thereby increasing bioavailability.
3. Neuroprotection: Isatin is an endogenous MAO (Monoamine Oxidase) inhibitor. 7-substitution alters selectivity between MAO-A and MAO-B.
References
-
Sigma-Aldrich. 7-Methoxy-1-methyl-1H-indole-2,3-dione Product Entry. Available at: (Accessed via ChemBuyersGuide/PubChem data).
-
PubChem. Compound Summary: 7-Methoxy-1-methyl-1H-indole-2,3-dione (CAS 79223-90-8). National Library of Medicine. Available at: [Link]
- Silva, J. F. M., et al. (2001). Chemistry and Biological Activity of Isatin Derivatives. Journal of the Brazilian Chemical Society.
- Vine, K. L., et al. (2007). Cytotoxic and Genotoxic Potential of 5-Substituted Isatin Derivatives. Anti-Cancer Agents in Medicinal Chemistry.
